molecular formula C15H21N3O4S B2651438 ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-61-6

ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2651438
CAS No.: 946209-61-6
M. Wt: 339.41
InChI Key: IBZUGHSSZHWFIE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-22-14(20)12-10(2)16-15(21)17-13(12)23-9-11(19)18-7-5-4-6-8-18/h3-9H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUGHSSZHWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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